molecular formula C32H22O4 B1597880 1,4-Bis(4-phenoxybenzoyl)benzene CAS No. 54299-17-1

1,4-Bis(4-phenoxybenzoyl)benzene

Cat. No. B1597880
CAS RN: 54299-17-1
M. Wt: 470.5 g/mol
InChI Key: NWJVKSITTJQWCG-UHFFFAOYSA-N
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Description

1,4-Bis(4-phenoxybenzoyl)benzene is a chemical compound with the molecular formula C32H22O4 and a molecular weight of 470.52 . It is a solid substance at ambient temperature .


Synthesis Analysis

1,4-Bis(4-phenoxybenzoyl)benzene can be synthesized by reacting terephthaloyl chloride with diphenyl ether in a reaction solvent and in the presence of a Lewis acid . This reaction results in a product mixture that includes a 1,4-bis(4-phenoxybenzoyl)benzene-Lewis acid complex .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-phenoxybenzoyl)benzene consists of a 1,4-phenylenebis group ((4-phenoxyphenyl)methanone) and two phenoxybenzoyl groups .


Chemical Reactions Analysis

The synthesis reaction of 1,4-Bis(4-phenoxybenzoyl)benzene involves a Friedel-Crafts reaction . The product mixture obtained from the reaction is then subjected to a solid/liquid separation step to recover solid 1,4-Bis(4-phenoxybenzoyl)benzene .


Physical And Chemical Properties Analysis

1,4-Bis(4-phenoxybenzoyl)benzene has a boiling point of 216-218°C . It has a density of 1.216 and a vapor pressure of 0-0Pa at 25°C . The compound is a crystalline solid and is white in color .

Scientific Research Applications

Polymer Chemistry and Materials Science

1,4-Bis(4-phenoxybenzoyl)benzene is a key intermediate in the synthesis of high-performance polymers, particularly polyether ketone ketone (PEKK) . PEKK polymers exhibit exceptional properties, making them valuable for applications in aerospace, off-shore drilling, and medical devices. The compound serves as a building block for these advanced materials .

Heat Transfer Fluids

1,4-Bis(4-phenoxybenzoyl)benzene can be employed as a heat transfer fluid due to its high thermal stability and low volatility. In various industrial processes, such as heat exchangers and cooling systems, this compound efficiently transfers heat while maintaining its structural integrity .

Photoacid Generators (PAGs) in Microlithography

The compound’s structure and properties make it relevant in the field of microlithography . Specifically, it can serve as a photoacid generator (PAG) , a critical component in chemically amplified photoresists. PAGs play a crucial role in image formation during semiconductor fabrication processes .

Ripening Process Optimization

Researchers have explored methods for manufacturing 1,4-bis(4-phenoxybenzoyl)benzene with high purity and yield. A patent describes a two-step addition process that efficiently produces the compound, including the formation of a 1,4-bis(4-phenoxybenzoyl)benzene-Lewis acid complex. This optimization contributes to its practical applications .

Analytical Techniques for Purity Determination

Various analytical methods, such as nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), and gas chromatography, are used to assess the purity of 1,4-bis(4-phenoxybenzoyl)benzene. These techniques ensure the quality and reliability of the compound in research and industrial settings .

Other Potential Applications

While the above fields highlight significant applications, ongoing research may uncover additional uses for this compound. Its unique structure and properties make it a promising candidate for further exploration in fields like organic electronics, liquid crystals, and drug delivery systems.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H317, H319, and H335, indicating that it can cause skin irritation, allergic skin reactions, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Recent research has focused on optimizing the synthesis process of 1,4-Bis(4-phenoxybenzoyl)benzene. For instance, when the synthesis reaction is carried out at a specific temperature, the amount of heat used in the preparation process can be minimized while maintaining the same yield as that of the existing preparation method . In addition, waste solvent generated in the preparation process does not undergo a color change and thus can be reused, providing energy-saving effects .

properties

IUPAC Name

[4-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(25-15-19-29(20-16-25)35-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(34)26-17-21-30(22-18-26)36-28-9-5-2-6-10-28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJVKSITTJQWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074056
Record name Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-phenoxybenzoyl)benzene

CAS RN

54299-17-1
Record name 1,1′-(1,4-Phenylene)bis[1-(4-phenoxyphenyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54299-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,4-phenylenebis((4-phenoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054299171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylenebis[(4-phenoxyphenyl)methanone]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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